Diltiazem hydrochloride

Vascular selectivity Myocardial depression In vitro pharmacology

Diltiazem hydrochloride (CAS 103532-26-9) is a nondihydropyridine benzothiazepine calcium channel blocker used primarily in cardiovascular disease management. It acts by inhibiting calcium ion influx into cardiac and vascular smooth muscle cells.

Molecular Formula C22H27ClN2O4S
Molecular Weight 451 g/mol
CAS No. 103532-26-9
Cat. No. B119789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiltiazem hydrochloride
CAS103532-26-9
Synonyms(2S-trans)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)_x000B_-1,5-benzothiazepin-4(5H)-one Monohydrochloride;  (-)-trans-Diltiazem Hydrochloride; 
Molecular FormulaC22H27ClN2O4S
Molecular Weight451 g/mol
Structural Identifiers
SMILES[H+].CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.[Cl-]
InChIInChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1
InChIKeyHDRXZJPWHTXQRI-BHDTVMLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diltiazem Hydrochloride CAS 103532-26-9: Procurement Specifications and Pharmacological Profile


Diltiazem hydrochloride (CAS 103532-26-9) is a nondihydropyridine benzothiazepine calcium channel blocker used primarily in cardiovascular disease management. It acts by inhibiting calcium ion influx into cardiac and vascular smooth muscle cells [1]. As a hydrochloride salt form of diltiazem base, it is a white to off-white crystalline powder with a bitter taste, soluble in water, methanol and chloroform [2]. The USP monograph specifies a purity range of 98.5% to 101.5% calculated on the dried basis, with specific optical rotation between +110 and +116 [3].

Why In-Class Substitution of Diltiazem Hydrochloride Fails: Critical Differentiators from Verapamil, Nifedipine and Amlodipine


Substituting diltiazem hydrochloride with another calcium channel blocker (CCB) without considering its unique pharmacodynamic and pharmacokinetic profile can lead to clinically significant differences in efficacy and safety outcomes. While diltiazem, verapamil, nifedipine, and amlodipine all block calcium channels, they exhibit distinct vascular versus myocardial selectivity, differential electrophysiological effects on sinoatrial and atrioventricular nodes, and varying impacts on clinical endpoints such as heart failure risk [1]. Moreover, the hydrochloride salt form of diltiazem was specifically developed to overcome the poor aqueous solubility of the base form, and its degradation to desacetyl-diltiazem—a metabolite with only 25-50% of the pharmacological activity—necessitates rigorous purity specifications that generic substitutes may not meet [2]. These factors render simple in-class interchange problematic without careful evaluation of the specific evidence below.

Quantitative Differentiation of Diltiazem Hydrochloride: Head-to-Head Comparative Data Versus Verapamil, Nifedipine and Amlodipine


Vascular Selectivity Over Myocardial Depression: Diltiazem vs. Verapamil In Vitro

Diltiazem demonstrates intermediate vascular selectivity compared to other CCBs. In an in vitro model using isolated rat portal vein (vascular) and papillary muscle (myocardial), the vascular over myocardial inhibitory selectivity factor for diltiazem was 8.9, compared to only 0.92 for verapamil (no selectivity) and 103 for felodipine (marked selectivity) [1]. This places diltiazem between dihydropyridines and verapamil in terms of vascular versus cardiac tissue selectivity.

Vascular selectivity Myocardial depression In vitro pharmacology

Clinical Heart Failure Risk: Diltiazem vs. Amlodipine and Nifedipine in Real-World Data

In a real-world analysis of patients with vasospastic angina, diltiazem was associated with a significantly lower risk of hospitalization for heart failure compared to amlodipine. Using diltiazem as the reference (OR=1.00), amlodipine showed an adjusted odds ratio of 1.60 (95% CI: 1.05-2.45, p=0.029) for heart failure hospitalization during the first year of follow-up [1]. In a separate analysis, odds ratios for edema relative to diltiazem were 4.22 (95% CI: 1.13-15.70) for amlodipine and 4.03 (95% CI: 1.10-14.80) for nifedipine [2].

Heart failure Clinical outcomes Real-world evidence

Electrophysiological Differentiation: Heart Rate Response and AV Nodal Effects

In usual therapeutic doses, diltiazem produces a distinct heart rate response compared to other CCBs. Acute administration of diltiazem slows heart rate, whereas verapamil and nifedipine increase heart rate [1]. Additionally, while diltiazem and verapamil produce equivalent slowing of atrioventricular (AV) nodal conduction, verapamil prolongs AV nodal refractoriness to a greater degree. In contrast, nifedipine facilitates AV nodal conduction and shortens AV nodal refractoriness [1].

Electrophysiology Heart rate AV nodal conduction

Platelet Aggregation Inhibition: Diltiazem vs. Verapamil and Nifedipine

In human platelet-rich plasma, diltiazem demonstrates greater potency in inhibiting ADP- and collagen-induced platelet aggregation compared to verapamil and nifedipine. The study directly compared the three calcium channel blockers and established a potency rank order: diltiazem > verapamil > nifedipine in human platelet-rich plasma [1]. Note that this order was reversed when washed platelets were aggregated in buffered saline, indicating plasma protein binding influences the observed potency.

Platelet aggregation Antithrombotic Ex vivo pharmacology

Salt Form and Degradation Profile: Hydrochloride Salt Solubility and Desacetyl-Diltiazem Impurity Control

Diltiazem base exhibits poor aqueous solubility, which necessitated the development and marketing of its hydrochloride salt form [1]. The hydrochloride salt is freely soluble in water, methanol, and chloroform [2]. However, diltiazem hydrochloride undergoes hydrolysis to form desacetyl-diltiazem as its major degradation impurity, which exhibits only 25-50% of the pharmacological activity of the parent compound [3]. USP specifications limit desacetyl diltiazem hydrochloride to not more than 0.5% and total impurities (including desacetyl diltiazem) to not more than 1.0% [4].

Salt form Aqueous solubility Degradation impurity

Absolute Oral Bioavailability: Diltiazem Hydrochloride Baseline Values and Enhancement Potential

Diltiazem hydrochloride exhibits low absolute oral bioavailability due to extensive first-pass metabolism. In rabbit studies, the absolute bioavailability (AB%) of diltiazem was 7.2% [1]. This low bioavailability can be modulated; coadministration with naringin increased AB% to 13.5-18.6% [1], while coadministration with naringenin increased AB% to 7.8-10.3% [2]. These values establish the baseline pharmacokinetic profile against which alternative formulations or delivery systems can be compared.

Bioavailability Pharmacokinetics First-pass metabolism

Optimal Research and Industrial Applications for Diltiazem Hydrochloride Based on Quantitative Evidence


Cardiovascular Research Requiring Balanced Vascular and Cardiac Calcium Channel Blockade

Diltiazem hydrochloride is the preferred compound for experimental models requiring intermediate vascular selectivity. Its vascular-to-myocardial selectivity factor of 8.9 positions it between highly vascular-selective dihydropyridines (e.g., felodipine: 103) and non-selective agents (verapamil: 0.92) [1]. This makes diltiazem ideal for studies investigating calcium channel blockade in systems where both vascular tone and cardiac contractility must be modulated without extreme bias toward either tissue compartment.

Development of Modified-Release Formulations Targeting Sustained Drug Delivery

The high aqueous solubility of diltiazem hydrochloride and its short elimination half-life create a well-characterized need for extended-release formulations [1]. The hydrochloride salt form serves as the benchmark for dissolution studies, with novel salt forms such as diltiazem succinate demonstrating 16.5-fold lower solubility and 13.7-fold slower intrinsic dissolution rate [2]. These quantitative differences provide clear benchmarks for formulation scientists developing modified-release products.

Stability-Indicating Method Development and Impurity Profiling Studies

Diltiazem hydrochloride undergoes hydrolysis to form desacetyl-diltiazem, a degradation impurity with only 25-50% of the pharmacological activity of the parent compound [1]. USP specifications limit this impurity to ≤0.5% and total impurities to ≤1.0% [2]. This defined impurity profile makes diltiazem hydrochloride an excellent model compound for developing and validating stability-indicating HPLC methods, forced degradation studies, and impurity profiling protocols as demonstrated by recent publications [3].

Clinical Studies Evaluating Heart Failure Outcomes in Calcium Channel Blocker Therapy

Real-world evidence indicates that diltiazem is associated with a lower risk of heart failure hospitalization compared to amlodipine (adjusted OR 1.60 for amlodipine vs. diltiazem reference, p=0.029) [1]. Additionally, diltiazem is associated with lower rates of edema compared to amlodipine (OR 4.22) and nifedipine (OR 4.03) [2]. These differential safety outcomes make diltiazem hydrochloride the appropriate reference standard for clinical studies evaluating cardiovascular safety endpoints across the CCB class.

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